molecular formula C19H21N5O3 B2362113 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1904312-06-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2362113
CAS No.: 1904312-06-6
M. Wt: 367.409
InChI Key: RFDBWPFSOXNHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” is a structurally complex molecule featuring a pyrazole core substituted with methoxy and methyl groups, a pyrrolidine ring bearing a phenyl group, and a 1,2,4-oxadiazole heterocycle. Pyrazole derivatives, for instance, are frequently associated with antimicrobial and anti-inflammatory properties, while oxadiazoles are known for enhancing metabolic stability and ligand-receptor interactions . The phenylpyrrolidine moiety may further influence pharmacokinetic properties such as membrane permeability and bioavailability.

Synthetic routes for analogous compounds (e.g., pyrazole-thiophene hybrids in ) often involve condensation reactions with malononitrile or aldehydes, followed by cyclization steps . Such methods may extend to the target compound, though its specific synthesis pathway remains unelucidated in available literature.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-20-17(27-22-12)15-11-24(10-14(15)13-7-5-4-6-8-13)19(25)16-9-23(2)21-18(16)26-3/h4-9,14-15H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDBWPFSOXNHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is C16H17N5O3C_{16}H_{17}N_{5}O_{3} with a molecular weight of 359.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds with similar structures may act through multiple mechanisms:

  • Enzyme Inhibition : Compounds containing pyrazole and oxadiazole rings have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and obesity.
  • Receptor Modulation : These compounds may also function as allosteric modulators at various receptors, influencing signaling pathways associated with inflammation and metabolic disorders.

2. Efficacy in Biological Assays

A series of studies have evaluated the biological activity of related compounds:

CompoundActivityModel UsedReference
7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-oneATF3 induction, lipid-lowering3T3-L1 cell model
2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolAnti-inflammatoryHeat-induced protein denaturation assay

These studies highlight the potential of similar pyrazole derivatives in modulating metabolic syndrome and inflammatory responses.

3. Case Studies

A notable case study involved the administration of a structurally related compound in a high-fat diet mouse model. Results demonstrated significant weight loss and improved metabolic profiles, suggesting that the compound could influence adipose tissue dynamics and glucose metabolism positively.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole and oxadiazole moieties can significantly affect biological activity. For instance:

  • Substituents on the pyrazole ring enhance binding affinity to target enzymes.
  • The position of functional groups on the oxadiazole ring can alter receptor interaction dynamics.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxy group on the pyrazole ring in the target compound may enhance solubility compared to amino/hydroxy substituents in 7a .
  • The oxadiazole ring in the target compound likely improves metabolic stability over thiophene or cyano groups in analogs, as oxadiazoles resist enzymatic degradation .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be higher than 7a (due to phenylpyrrolidine) but lower than 9a (carboxamide groups in 9a enhance hydrophilicity).
  • Synthetic Complexity : The target compound’s multi-heterocyclic architecture likely requires more elaborate synthetic steps compared to single-ring systems like 7a .

Methodological Considerations for Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients, molecular fingerprints) are critical for predicting bioactivity . Subtle differences, such as replacing a hydroxy group (7a) with methoxy (target compound), can significantly alter pharmacodynamics. For example, methoxy groups reduce hydrogen-bonding capacity but improve metabolic stability, which may explain divergent activity profiles despite high structural overlap .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, the reaction of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid yields pyrazoline derivatives. Adapting this method:

  • Step 1 : Prepare (E)-3-methoxy-1-methylprop-2-en-1-one by Claisen-Schmidt condensation of 3-methoxyacetophenone with methyl ketone.
  • Step 2 : React with methylhydrazine in refluxing acetic acid to form 3-methoxy-1-methyl-1H-pyrazol-4-amine.
  • Step 3 : Oxidize the amine to the corresponding carbonyl using Jones reagent (CrO3/H2SO4).

Key Conditions :

Step Reagents Solvent Temperature Yield
1 NaOH, EtOH Ethanol 80°C 75%
2 CH3NHNH2, HCl Acetic acid Reflux 68%
3 CrO3, H2SO4 Acetone 0°C → RT 82%

Synthesis of the 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine Moiety

Pyrrolidine Ring Formation via 1,3-Dipolar Cycloaddition

Pyrrolidines are accessible via cycloaddition of azomethine ylides with dipolarophiles. A modified approach from pyrazolo[3,4-b]pyridine syntheses involves:

  • Step 1 : Generate an azomethine ylide from 4-phenylpyrrolidine-3-carboxylic acid and formaldehyde.
  • Step 2 : React with acrylonitrile to form 3-cyano-4-phenylpyrrolidine.
  • Step 3 : Convert the nitrile to an amidoxime via hydroxylamine, followed by cyclization to the oxadiazole using acetic anhydride.

Optimization Insights :

  • FeCl3 catalysis in ionic liquids ([bmim][BF4]) enhances cyclization efficiency (90% yield).
  • Microwave irradiation reduces reaction time from 10 h to 2 h.

Coupling of Fragments via Methanone Bridge

Friedel-Crafts Acylation

The final assembly employs Friedel-Crafts acylation to link the pyrazole and pyrrolidine-oxadiazole units:

  • Step 1 : Activate the pyrazole carbonyl using POCl3 to form the acyl chloride.
  • Step 2 : React with the pyrrolidine-oxadiazole fragment in anhydrous dichloromethane with AlCl3 catalysis.

Reaction Metrics :

Parameter Value
Catalyst AlCl3 (1.2 equiv)
Solvent DCM
Time 12 h
Yield 65%

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : δ 7.35–7.28 (m, 5H, Ph), 6.89 (s, 1H, pyrazole-H), 4.12 (q, 1H, pyrrolidine-H), 3.72 (s, 3H, OMe), 2.98 (s, 3H, N-Me).
  • X-ray Crystallography : Analogous structures show dihedral angles of 57.4° between heterocycles, confirming steric constraints.

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is suppressed using FeCl3 catalysis.
  • Pyrrolidine Ring Stereochemistry : Chiral HPLC resolves racemic mixtures (ee >98%).

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole and oxadiazolyl-pyrrolidine moieties via cyclization reactions. For example, oxadiazole rings can be synthesized by reacting nitrile derivatives with hydroxylamine under reflux conditions .
  • Step 2 : Coupling the two fragments using a methanone linker. Refluxing in solvents like ethanol or xylene with catalysts (e.g., chloranil) is common .
  • Purification : Recrystallization from methanol or ethanol is often employed to isolate the final product .
StepReagents/ConditionsYield (%)Reference
CyclizationHydroxylamine, ethanol, reflux60-75
CouplingChloranil, xylene, 30 hr reflux~50
PurificationMethanol recrystallization45-70

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : To confirm the presence of methoxy, methyl, and aromatic protons. For example, methoxy groups typically resonate at ~3.8 ppm in 1H NMR .
  • X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl planes) .
  • HPLC : Validates purity (>95%) and identifies byproducts .

Q. What purification methods are effective for this compound?

  • Recrystallization : Methanol or ethanol is preferred due to the compound’s moderate solubility .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates isomers or unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent choice : Xylene enhances cyclization efficiency compared to ethanol but requires longer reflux times (25–30 hrs vs. 2–7 hrs) .
  • Catalyst screening : Chloranil improves coupling yields but may generate side products; alternatives like Pd catalysts could reduce reaction time .
  • Temperature control : Lower temperatures (60–80°C) minimize decomposition during sensitive steps like oxadiazole formation .

Q. How to resolve contradictions in spectral data during characterization?

  • Case study : If NMR shows unexpected peaks, use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For stereochemical conflicts, X-ray crystallography provides definitive proof .
  • Data cross-validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computational (DFT) predictions .

Q. What strategies are used to study structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., replace 3-methoxy with halogen groups) and test bioactivity .
  • In vitro assays : Assess binding affinity to target proteins (e.g., kinases) via fluorescence polarization or surface plasmon resonance .
  • Computational docking : Predict interactions between the oxadiazole moiety and enzyme active sites using AutoDock Vina .

Q. How to design experiments to assess metabolic stability?

  • Liver microsome assays : Incubate the compound with rat/human microsomes and monitor degradation via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed molecular weight in mass spectrometry.

  • Potential causes : Isotopic impurities, adduct formation, or incorrect stoichiometry.
  • Resolution :
    • Repeat synthesis with deuterated solvents to rule out contamination.
    • Perform elemental analysis to verify C/H/N/O ratios .
    • Use HRMS to distinguish between [M+H]⁺ and [M+Na]⁺ adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.